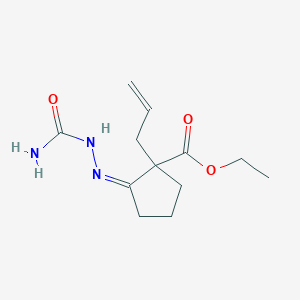
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbamoylhydrazinylidene group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl acrylate under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
類似化合物との比較
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can be compared with similar compounds such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Hydrazone derivatives: These compounds contain the hydrazone functional group but may have different ring structures or substituents.
Ethyl esters: These compounds have the ethyl ester functional group but vary in their core structures.
特性
CAS番号 |
6337-47-9 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-7-12(10(16)18-4-2)8-5-6-9(12)14-15-11(13)17/h3H,1,4-8H2,2H3,(H3,13,15,17)/b14-9- |
InChIキー |
LJXCGGUEGPGTCX-ZROIWOOFSA-N |
異性体SMILES |
CCOC(=O)C\1(CCC/C1=N/NC(=O)N)CC=C |
正規SMILES |
CCOC(=O)C1(CCCC1=NNC(=O)N)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


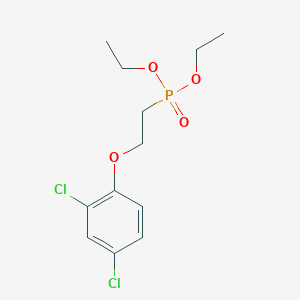
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
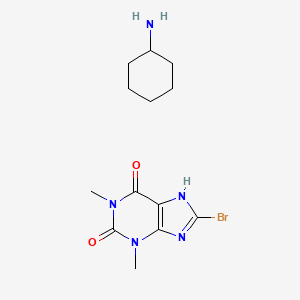
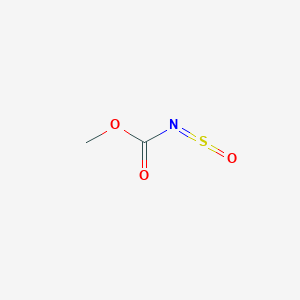
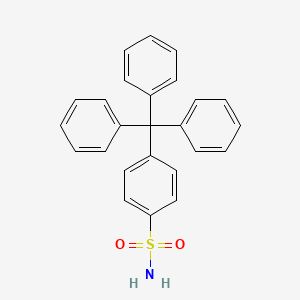
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
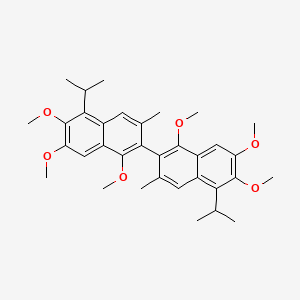

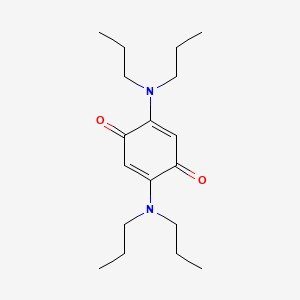
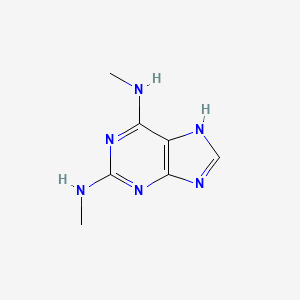
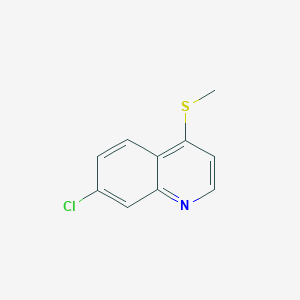
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)

